molecular formula C12H18O4S B2412901 2-Isopropoxyethyl 4-methylbenzenesulfonate CAS No. 51218-98-5

2-Isopropoxyethyl 4-methylbenzenesulfonate

Cat. No. B2412901
CAS RN: 51218-98-5
M. Wt: 258.33
InChI Key: FWLOEZJLQRIKJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Isopropoxyethyl 4-methylbenzenesulfonate is a chemical compound with the molecular formula C12H18O4S and a molecular weight of 258.34 . It is used in various chemical reactions and can be sourced from several suppliers .


Molecular Structure Analysis

The InChI code for 2-Isopropoxyethyl 4-methylbenzenesulfonate is 1S/C12H18O4S/c1-10(2)15-8-9-16-17(13,14)12-6-4-11(3)5-7-12/h4-7,10H,8-9H2,1-3H3 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

2-Isopropoxyethyl 4-methylbenzenesulfonate has a molecular weight of 258.33 . It is recommended to be stored in a refrigerated environment . More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Procedures : 3-Hydroxy-2-iodophenyl-(4-methylbenzenesulfonate), a related compound, was synthesized using a three-step procedure, starting from commercially available resorcinol, with an overall yield of 65%. This highlights the potential for synthesizing related compounds with efficient procedures (Pan et al., 2020).

  • Molecular Studies : An ab initio quantum chemical methods study of the 4-methylbenzenesulfonate anion, a related compound, provided insights into its geometry and internal vibrational modes. This demonstrates the value of computational methods in understanding the properties of such molecules (Ristova et al., 1999).

  • Optical, Thermal, and Electrical Properties : A study on 2-(4-hydroxystyryl)-3-methylbenzothiazolium 4-methylbenzenesulfonate crystals, a related compound, investigated its optical transmittance, dielectric properties, and thermal stability. Such studies are crucial for potential applications in optical and electronic devices (Xu et al., 2020).

Applications in Chemical Synthesis

  • Intermediate in Synthesis : The synthesis of 1-vinylcyclopropyl 4-methylbenzenesulfonate, another related compound, is important for creating alkylidenecyclopropanes. This process is significant for accessing a variety of alicyclic systems through metal-catalyzed reactions (Ojo et al., 2014).

  • Nucleophilic Reactivity Studies : Research on (E)-4,4,4-trifluorobut-2-en-1-yl 4-methylbenzenesulfonate, a structurally related compound, explored its reactivity towards different nucleophiles, illustrating the diverse chemical reactivity of sulfonate derivatives (Forcellini et al., 2015).

Environmental and Industrial Applications

  • Industrial Effluent Treatment : A study on the extraction of benzene- and naphthalenesulfonates from industrial wastewaters, which include compounds like 4-methylbenzenesulfonate, showed the significance of these compounds in environmental monitoring and treatment (Alonso et al., 1999).

  • UV Curing Ink Applications : The use of sulfonate-type acid amplifiers, including derivatives like 4-methylbenzenesulfonate, in UV curing inks, highlights industrial applications in printing and coating technologies (Lee et al., 2006).

  • Recycling in Pharmaceutical Production : A bipolar membrane-based process for regenerating sodium 4-methylbenzenesulfonate in the production of pharmaceuticals demonstrates the compound's role in sustainable chemical processes (Yu et al., 2005).

Analytical and Diagnostic Applications

  • Fluorescent Labeling in Chromatography : A method using a derivative of 4-methylbenzenesulfonate as a fluorescent labeling reagent for detecting bile acid and fatty acid in human serum highlights the compound's utility in analytical chemistry and diagnostics (Li et al., 2012).

Safety And Hazards

While specific safety and hazard information for 2-Isopropoxyethyl 4-methylbenzenesulfonate is not available in the search results, it is always important to handle chemical compounds with appropriate safety measures .

Future Directions

The future directions for 2-Isopropoxyethyl 4-methylbenzenesulfonate are not specified in the search results. Its use would likely continue to be in the realm of chemical reactions and research .

properties

IUPAC Name

2-propan-2-yloxyethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O4S/c1-10(2)15-8-9-16-17(13,14)12-6-4-11(3)5-7-12/h4-7,10H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWLOEZJLQRIKJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isopropoxyethyl 4-methylbenzenesulfonate

Synthesis routes and methods

Procedure details

In a round bottom flask was placed 2-isopropoxy-ethanol (700 mg, 6.72 mmol) dissolved in methylene chloride (15 mL) and cooled to 0° C. in an ice bath. To this solution was added triethylamine (1.2 mL, 8.7 mmol) and para-toluenesulfonyl chloride (1.54 g, 8.06 mmol). The resulting solution was then slowly allowed to warm to 25° C. and was stirred for 16 h. After this time, the reaction was transferred to a separatory funnel and washed with water (15 mL). The aqueous layer was then extracted with methylene chloride (2×20 mL). The organic layers were combined and then dried over sodium sulfate, filtered and concentrated in vacuo. Purification on an AnaLogix Intelliflash system (40 g column, 25% ethyl acetate/hexanes) afforded toluene-4-sulfonic acid 2-isopropoxy-ethyl ester (1.41 g, 81%).
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step Two
Quantity
1.54 g
Type
reactant
Reaction Step Two

Citations

For This Compound
5
Citations
T Sakano, F Ito, T Ono, O Hirata, M Ozawa… - Thin Solid Films, 2010 - Elsevier
… A mixture of 4,4′-bipyridine (1.59 g, 10.2 mmol), 2-isopropoxyethyl-4-methylbenzenesulfonate (3.99 g, 15.4 mmol) and DMF (60 mL) was stirred overnight in a nitrogen atmosphere at …
Number of citations: 17 www.sciencedirect.com
M Ahmed, S Bhowmick, A Filippov… - … A European Journal, 2023 - Wiley Online Library
… A solution of 2-isopropoxyethyl 4-methylbenzenesulfonate (38.7 g, 0.15 moles, 1.5 equiv. in 100 ml of dry acetonitrile), methyl salicylate (15.2g, 0.1 moles, 1 equiv.) and potassium …
B Pasquier, Y El-Ahmad… - Journal of medicinal …, 2015 - ACS Publications
… To a solution of 66 (95 mg, 0.3 mmol) in DMF (4 mL) were added cesium carbonate (126 mg, 0.39 mmol) and 2-isopropoxyethyl 4-methylbenzenesulfonate (100 mg, 0.39 mmol). The …
Number of citations: 105 pubs.acs.org
HE Colley, M Muthana, SJ Danson… - Journal of medicinal …, 2015 - ACS Publications
A number of indole-3-glyoxylamides have previously been reported as tubulin polymerization inhibitors, although none has yet been successfully developed clinically. We report here a …
Number of citations: 51 pubs.acs.org
M Ahmed - 2022 - diva-portal.org
… A solution of 2-isopropoxyethyl 4-methylbenzenesulfonate (38.7 g, 0.15 moles, 1.5 equiv. in 100 ml of dry acetonitrile), methyl salicylate (15.2g, 0.1 moles, 1 equiv.) and potassium …
Number of citations: 2 www.diva-portal.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.